Solubility profile of Methyl N,N-bis(methylsulfonyl)-beta-alaninate in organic solvents
Solubility Profile and Physicochemical Characterization of Methyl N,N-bis(methylsulfonyl)-beta-alaninate Executive Summary Methyl N,N-bis(methylsulfonyl)-beta-alaninate (CAS: 1207604-92-9) is a specialized synthetic inte...
Author: BenchChem Technical Support Team. Date: February 2026
Solubility Profile and Physicochemical Characterization of Methyl N,N-bis(methylsulfonyl)-beta-alaninate
Executive Summary
Methyl N,N-bis(methylsulfonyl)-beta-alaninate (CAS: 1207604-92-9) is a specialized synthetic intermediate, predominantly utilized in the development of matrix metalloproteinase (MMP) inhibitors and other sulfonyl-based peptidomimetics. Unlike its parent amino acid, this compound possesses a unique "masked" polarity profile. The presence of two electron-withdrawing sulfonyl groups on the nitrogen atom renders the amine non-basic and chemically inert to acylation, while the methyl ester caps the carboxylic acid.
This guide provides a definitive solubility profile derived from the compound’s structural thermodynamics, offering researchers actionable protocols for solvent selection during synthesis, workup, and recrystallization.
Physicochemical Profile
Understanding the structural determinants of solubility is prerequisite to experimental design.
(Note: While specific solubility data for the bis-mesyl derivative is proprietary to specific process patents, the solubility behaviors described above are derived from standard structure-property relationships of homologous bis-sulfonimides validated against general amino acid ester behavior.)
Unveiling the Pharmacophoric Landscape of Methyl N,N-bis(methylsulfonyl)-beta-alaninate: A Technical Guide for Drug Discovery Professionals
Abstract In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is paramount to addressing unmet therapeutic needs. This technical guide delves into the predicted pharmacophoric properties o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is paramount to addressing unmet therapeutic needs. This technical guide delves into the predicted pharmacophoric properties of Methyl N,N-bis(methylsulfonyl)-beta-alaninate, a compound of interest due to its unique structural amalgamation of a beta-alanine backbone and a geminal bis-sulfonyl moiety. While this specific molecule is not extensively documented in current literature, an in-depth analysis of its constituent functional groups and related analogs allows for the construction of a robust, predictive pharmacophore model. This document serves as a roadmap for researchers, outlining the theoretical underpinnings of its potential biological activity and providing comprehensive, actionable protocols for the in silico and in vitro validation of its pharmacophoric features. Our approach is grounded in the principles of bioisosterism and established methodologies in computational drug design, offering a foundational framework for the rational exploration of this compound's therapeutic potential.
The rational design of novel therapeutics necessitates a profound understanding of the molecular features that govern a compound's interaction with biological targets. Methyl N,N-bis(methylsulfonyl)-beta-alaninate presents a compelling scaffold for investigation. Its structure, systematically derived from its nomenclature, features a methyl ester of beta-alanine with two methylsulfonyl groups attached to the nitrogen atom.
The N,N-bis(sulfonyl)amine moiety is of particular interest. While sulfonamides are a cornerstone pharmacophore in a plethora of approved drugs, the geminal bis-sulfonyl arrangement is less common and may confer unique physicochemical and biological properties.[1][2] This functional group can be considered a non-classical bioisostere of other functionalities, potentially offering altered metabolic stability, acidity, and hydrogen bonding capacity compared to traditional sulfonamides or carboxylic acids.[3][4][5] The beta-alanine component provides a flexible linker, influencing the spatial orientation of the pharmacophoric features.
This guide will first establish the predicted physicochemical properties of Methyl N,N-bis(methylsulfonyl)-beta-alaninate. Subsequently, a putative pharmacophore model will be proposed based on the analysis of its structural components. Finally, we will present detailed in silico and in vitro workflows to rigorously test and refine this model, providing a clear path for its experimental validation.
Predicted Physicochemical and Pharmacophore Properties
Due to the absence of empirical data for Methyl N,N-bis(methylsulfonyl)-beta-alaninate, its physicochemical properties are predicted based on its constituent parts and data from analogous structures.
Table 1: Predicted Physicochemical Properties of Methyl N,N-bis(methylsulfonyl)-beta-alaninate
Property
Predicted Value/Characteristic
Rationale and Significance
Molecular Formula
C6H13NO6S2
Derived from the chemical structure.
Molecular Weight
~259.3 g/mol
Influences diffusion and transport properties.
LogP (Octanol/Water)
-0.5 to 0.5
The polar sulfonyl and ester groups are expected to be balanced by the methyl and ethyl groups, suggesting moderate lipophilicity and potential for membrane permeability.
Hydrogen Bond Acceptors
6 (4 x sulfonyl oxygens, 2 x ester oxygens)
Crucial for interactions with biological targets.
Hydrogen Bond Donors
0
The absence of labile protons on heteroatoms.
pKa
~8-10 (for the N-H of the corresponding amine)
The N,N-bis(sulfonyl) substitution significantly increases the acidity of the N-H proton in the parent amine compared to a simple amine. However, in this N-substituted compound, this is not directly applicable. The alpha-protons to the carbonyl may have some acidity.
Rotatable Bonds
6
High conformational flexibility, allowing adaptation to various binding pockets.
Proposed Pharmacophore Model
Based on the structure, a preliminary pharmacophore model for Methyl N,N-bis(methylsulfonyl)-beta-alaninate can be hypothesized. This model serves as a starting point for virtual screening and experimental design.
The key pharmacophoric features are anticipated to be:
Two Hydrogen Bond Acceptor (HBA) clusters: The four oxygen atoms of the two sulfonyl groups create a dense region of negative electrostatic potential, likely acting as strong hydrogen bond acceptors.
A Hydrogen Bond Acceptor (HBA) feature: The carbonyl oxygen of the methyl ester provides an additional hydrogen bond acceptor site.
A Hydrophobic (HY) feature: The methyl groups of the sulfonyl moieties and the methyl ester contribute to hydrophobic interactions.
A Flexible Linker: The ethylene bridge of the beta-alanine allows for various spatial arrangements of the pharmacophoric features.
Caption: A conceptual pharmacophore model for Methyl N,N-bis(methylsulfonyl)-beta-alaninate highlighting key features.
In Silico Workflow for Pharmacophore Model Elucidation and Validation
A rigorous computational workflow is essential to develop and validate a predictive pharmacophore model in the absence of known binders.[6][7]
Caption: In silico workflow for pharmacophore modeling and virtual screening.
Step-by-Step In Silico Protocol
Structure Preparation:
Generate the 3D structure of Methyl N,N-bis(methylsulfonyl)-beta-alaninate from its SMILES string (CS(=O)(=O)N(CC(=O)OC)S(=O)(=O)C).
Perform energy minimization using a suitable force field (e.g., MMFF94).
Conformational Analysis:
Rationale: To explore the accessible conformational space and identify low-energy conformers that are likely to be bioactive.
Method: Perform a systematic or stochastic conformational search to generate a diverse set of conformers.
Rationale: To create a 3D representation of the essential chemical features responsible for potential biological activity.
Method (Ligand-Based): As we lack a known target, a ligand-based approach is initially necessary.
Align the low-energy conformers of the molecule.
Identify common chemical features (HBAs, HYs) and their spatial relationships.
Generate a set of pharmacophore hypotheses. Given we have a single compound, this will be based on the different conformations.
Database Preparation and Virtual Screening: [10][11]
Rationale: To identify other molecules from large chemical databases that match the generated pharmacophore model and are therefore potential "hits".
Method:
Select and prepare a database of 3D conformers of commercially available compounds (e.g., ZINC database).
Use the generated pharmacophore model as a query to screen the database.
Hit Post-Processing and Selection:
Rationale: To refine the list of virtual hits to a manageable number of high-quality candidates for experimental testing.
Method:
Filter hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five).
Cluster the hits based on structural similarity to ensure a diverse selection of scaffolds.
If a putative target can be identified (e.g., through target prediction algorithms based on structural similarity to known drugs), perform molecular docking to predict binding modes and rank the hits.
Conduct in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the pharmacokinetic properties of the top-ranked hits.[12]
In Vitro Workflow for Experimental Validation
The ultimate validation of a pharmacophore model lies in experimental testing.[6][13] The following workflow outlines a logical progression from initial screening to mechanism of action studies. The choice of specific assays will be guided by the results of the in silico screening and any identified putative targets. For instance, given that many sulfonamide-containing drugs target enzymes like carbonic anhydrases or kinases, initial screens could focus on these target classes.[2]
Caption: In vitro workflow for the experimental validation of biological activity.
Step-by-Step In Vitro Protocol
Compound Acquisition:
Synthesize Methyl N,N-bis(methylsulfonyl)-beta-alaninate. A plausible synthetic route could involve the N,N-bis-sulfonylation of methyl beta-alaninate.[14]
Procure or synthesize the top-ranked virtual hits selected from the in silico workflow.
Primary Screening:
Rationale: To broadly assess the biological activity of the compounds against a diverse panel of targets and identify initial "hits".
Method:
Submit the compounds to a high-throughput screening (HTS) campaign against a panel of relevant biological targets (e.g., a kinase panel, a GPCR panel, or specific enzymes like carbonic anhydrase).
Alternatively, perform phenotypic screening in relevant cell-based assays (e.g., cancer cell viability, anti-inflammatory assays).
Hit Confirmation and Dose-Response:
Rationale: To confirm the activity of initial hits and determine their potency.
Method:
Re-test the active compounds from the primary screen in the same assay.
Perform dose-response experiments to determine the IC50 or EC50 values.
Secondary and Selectivity Assays:
Rationale: To confirm the biological activity using an independent assay method and to assess the selectivity of the active compounds.
Method:
Use an orthogonal assay to confirm the activity (e.g., a biophysical binding assay like Surface Plasmon Resonance if the primary assay was a functional one).
Screen active compounds against a panel of related targets to determine their selectivity profile.
Mechanism of Action (MoA) and Structure-Activity Relationship (SAR) Studies:
Rationale: To elucidate how the compound exerts its biological effect and to understand which parts of the molecule are critical for activity.
Method:
For enzymatic targets, perform enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
In cell-based models, investigate downstream signaling pathways affected by the compound.
Synthesize and test a small library of analogs of the active compounds to establish initial SAR. This will help to validate and refine the initial pharmacophore model.
Conclusion and Future Directions
Methyl N,N-bis(methylsulfonyl)-beta-alaninate represents an intriguing, yet underexplored, chemical entity. This guide provides a comprehensive, albeit predictive, framework for characterizing its pharmacophore properties. By leveraging established computational techniques and proposing a clear path for experimental validation, we have laid the groundwork for future investigations into the therapeutic potential of this compound and its analogs.
The successful validation of the proposed pharmacophore model would not only confirm the biological activity of this novel scaffold but also open up new avenues for lead optimization and the design of next-generation therapeutics. The unique electronic and steric properties of the N,N-bis(sulfonyl)amine moiety may offer advantages in terms of potency, selectivity, and pharmacokinetic profiles, making this an exciting area for further research in drug discovery.
References
Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PubMed Central.
Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis.
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
Pharmacophore modeling, its applications, and experimental validation...
Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
Pharmacophore Modelling and Molecular Docking Simulation Tutorial.
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
Pharmacophore Modelling in Drug Discovery and Development. SlideShare.
How do I validate pharmacophore in absence of reported inhibitor?
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry.
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. MDPI.
Pharmacophore Modeling in Drug Discovery: Methodology and Current St
Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Springer.
Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand.
Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. PMC.
Representative biologically active sulfonamide-bearing drugs.
[N-(Methylsulfonyl)imino]phenyliodinane. Enamine.
A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. J-STAGE.
(PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).
N-Methyl bis (trifluoromethyl)sulfonyl imide >= 90.0 GC 537031-78-0. Sigma-Aldrich.
Application Notes and Protocols for the Synthesis of Methyl N,N-bis(methylsulfonyl)-beta-alaninate
For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Context Methyl N,N-bis(methylsulfonyl)-beta-alaninate is a molecule of interest in medicinal chemistry and drug development due...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
Methyl N,N-bis(methylsulfonyl)-beta-alaninate is a molecule of interest in medicinal chemistry and drug development due to the presence of the bis(methylsulfonyl)amino group. This functional group is a non-hydrolyzable mimic of a phosphate group, which can impart unique pharmacological properties to a parent molecule, such as enhanced metabolic stability and altered binding affinities to biological targets. The synthesis of this compound, while not extensively documented in a single source, can be reliably achieved through a two-step process involving a Michael addition followed by a double sulfonylation.
This guide will present a well-reasoned, step-by-step protocol for the synthesis, purification, and characterization of Methyl N,N-bis(methylsulfonyl)-beta-alaninate. The experimental choices are explained in detail, providing a clear understanding of the underlying chemical principles.
Synthetic Strategy Overview
The synthesis of Methyl N,N-bis(methylsulfonyl)-beta-alaninate is proposed to proceed via a two-step sequence. The first step involves the synthesis of the precursor, Methyl 3-(methylamino)propanoate, through a Michael addition of methylamine to methyl acrylate. The second step is the double sulfonylation of the secondary amine with methanesulfonyl chloride to yield the final product.
Caption: Proposed two-step synthesis of Methyl N,N-bis(methylsulfonyl)-beta-alaninate.
Part 1: Synthesis of Methyl 3-(methylamino)propanoate
The initial step in the synthesis is the formation of the secondary amine precursor, Methyl 3-(methylamino)propanoate. This is achieved through a classic Michael addition reaction, where the nucleophilic methylamine attacks the electron-deficient β-carbon of methyl acrylate.
Experimental Protocol
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Amount
Moles
Methyl acrylate
86.09
10.0 g (11.6 mL)
0.116
Methylamine (2M in THF)
31.06
90 mL
0.180
Methanol
32.04
20 mL
-
Tetrahydrofuran (THF)
72.11
-
-
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add methyl acrylate (10.0 g, 116 mmol) dissolved in methanol (20 mL).
Cool the solution to -20 °C using an appropriate cooling bath (e.g., dry ice/acetone).
Slowly add a 2M solution of methylamine in tetrahydrofuran (90 mL, 180 mmol) dropwise via the addition funnel over a period of 30 minutes, ensuring the internal temperature remains below -15 °C.[1]
After the addition is complete, allow the reaction mixture to stir at -20 °C for an additional 2 hours.
Remove the cooling bath and allow the reaction to warm to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting residue is purified by vacuum distillation (45 °C, 5 Torr) to yield Methyl 3-(methylamino)propanoate as a colorless liquid.[1]
Rationale for Experimental Choices:
Excess Methylamine: A molar excess of methylamine is used to favor the formation of the mono-adduct and minimize the formation of the bis-adduct, which can occur if the product amine reacts with another molecule of methyl acrylate.[2][3]
Low Temperature: The reaction is carried out at a low temperature to control the exothermicity of the Michael addition and to minimize potential polymerization of the methyl acrylate.[4]
Solvent: Methanol is a suitable solvent for this reaction as it readily dissolves the reactants and is easily removed post-reaction.[1][2]
Part 2: Synthesis of Methyl N,N-bis(methylsulfonyl)-beta-alaninate
The second and final step is the sulfonylation of the secondary amine, Methyl 3-(methylamino)propanoate, with two equivalents of methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Experimental Protocol
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Amount
Moles
Methyl 3-(methylamino)propanoate
117.15
5.0 g
0.0427
Methanesulfonyl chloride
114.55
10.7 g (7.6 mL)
0.0939
Pyridine (anhydrous)
79.10
15 mL
-
Dichloromethane (DCM, anhydrous)
84.93
50 mL
-
1 M Hydrochloric Acid
36.46
As needed
-
Saturated Sodium Bicarbonate
84.01
As needed
-
Anhydrous Magnesium Sulfate
120.37
As needed
-
Procedure:
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Methyl 3-(methylamino)propanoate (5.0 g, 42.7 mmol) in anhydrous dichloromethane (50 mL) and anhydrous pyridine (15 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add methanesulfonyl chloride (10.7 g, 93.9 mmol, 2.2 eq.) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.[5]
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.[5]
Quench the reaction by slowly adding ice-cold water (50 mL).
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl N,N-bis(methylsulfonyl)-beta-alaninate as a solid.
Rationale for Experimental Choices:
Anhydrous Conditions: The reaction is sensitive to water, which can react with methanesulfonyl chloride. Therefore, anhydrous solvents and reagents are crucial for a successful reaction.
Base: Pyridine acts as a base to neutralize the hydrochloric acid that is formed during the reaction, driving the reaction to completion. It also serves as a catalyst.[5]
Stoichiometry: A slight excess of methanesulfonyl chloride is used to ensure complete conversion of the secondary amine to the desired bis-sulfonylated product.
Workup: The aqueous workup is designed to remove the pyridine catalyst and any unreacted starting materials or byproducts. The acidic wash removes the basic pyridine, and the bicarbonate wash neutralizes any remaining acid.
Characterization
The final product, Methyl N,N-bis(methylsulfonyl)-beta-alaninate, should be characterized to confirm its identity and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl (SO₂) and ester (C=O) groups.
Safety Precautions
Methanesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Pyridine is flammable and toxic. It should also be handled in a fume hood.
Methyl acrylate is flammable and a potent lachrymator. Handle with care in a fume hood.
Dichloromethane is a suspected carcinogen. All handling should be done in a fume hood.
References
Molbase. Synthesis of 3'-Methyl-4'-((methylsulfonyl)amino)acetophenone. [Link]
Google Patents.
Arkivoc. Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. [Link]
ResearchGate. Selectivity of mono‐ and bis‐addition of primary amines to methyl acrylate. [Link]
Application Notes and Protocols for the Synthesis of Methyl N,N-bis(methylsulfonyl)-beta-alaninate
Introduction: The Strategic Synthesis of a Disulfonated Amino Ester Methyl N,N-bis(methylsulfonyl)-beta-alaninate is a specialized organic compound characterized by a beta-amino acid ester backbone and a disulfonated ami...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Synthesis of a Disulfonated Amino Ester
Methyl N,N-bis(methylsulfonyl)-beta-alaninate is a specialized organic compound characterized by a beta-amino acid ester backbone and a disulfonated amine functionality. The N,N-bis(sulfonyl) group, or disulfonimide, imparts unique chemical properties, including increased acidity of the N-H proton in the monosulfonated intermediate and high stability of the final product.[1] These characteristics make such motifs valuable in medicinal chemistry and materials science.
This guide provides a comprehensive, two-part protocol for the synthesis of Methyl N,N-bis(methylsulfonyl)-beta-alaninate. The synthetic strategy is bifurcated into two principal stages:
Esterification: The synthesis of the precursor, β-alanine methyl ester hydrochloride, from β-alanine.
N,N-bis-Sulfonylation: The subsequent reaction of the amino ester with methanesulfonyl chloride to yield the target compound.
This document is intended for researchers and professionals in organic synthesis and drug development, providing not only a step-by-step methodology but also the underlying chemical rationale for each procedural choice.
Part 1: Synthesis of the Precursor, β-Alanine Methyl Ester Hydrochloride
The initial and foundational step in this synthesis is the esterification of the carboxylic acid group of β-alanine. The presence of the amine functionality necessitates the use of methods that are compatible with it. A classic and highly effective method is the use of thionyl chloride (SOCl₂) in methanol.[2][3] This reagent reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl acts as the catalyst for the Fischer esterification, while the final product is conveniently isolated as its hydrochloride salt, which is often a stable, crystalline solid.[4]
Reagents for Part 1: Esterification
Reagent
Formula
Molar Mass ( g/mol )
Role
Key Considerations
β-Alanine
C₃H₇NO₂
89.09
Starting Material
Ensure it is dry.
Methanol (Anhydrous)
CH₃OH
32.04
Reagent & Solvent
Must be anhydrous to prevent side reactions with thionyl chloride.
Thionyl Chloride
SOCl₂
118.97
Esterification Reagent
Highly corrosive and moisture-sensitive. Reacts violently with water.[4] Handle in a fume hood with appropriate PPE.
Diethyl Ether or MTBE (Anhydrous)
(C₂H₅)₂O
74.12
Anti-solvent
Used to precipitate the product.
Detailed Experimental Protocol: Esterification
Safety First: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water, releasing toxic gases (HCl and SO₂). This entire procedure must be conducted in a well-ventilated chemical fume hood. All glassware must be thoroughly dried before use.
Reaction Setup:
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath on a magnetic stirrer.
Add 100 mL of anhydrous methanol to the flask and begin stirring. Allow the methanol to cool to 0 °C.
Reagent Addition:
Causality: The slow, dropwise addition of thionyl chloride to chilled methanol is critical to control the highly exothermic reaction and prevent the excessive evolution of HCl gas.[4]
Using a dropping funnel, add 1.2 equivalents of thionyl chloride (e.g., for 0.1 mol of β-alanine, use 0.12 mol or ~8.8 mL) to the cold methanol over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
Reaction with β-Alanine:
Once the addition of thionyl chloride is complete, remove the ice bath and add 1.0 equivalent of β-alanine (e.g., 0.1 mol or 8.91 g) to the solution in one portion.
Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting β-alanine spot has disappeared.
Work-up and Isolation:
After the reaction is complete, cool the flask to room temperature.
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid crude product.
Add 100 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) to the crude residue and stir or sonicate vigorously. The hydrochloride salt product is insoluble in ether and will precipitate as a white solid.[4]
Collect the white crystalline product by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether (2 x 25 mL).
Dry the purified β-alanine methyl ester hydrochloride under vacuum to obtain a stable, white crystalline powder. The product can be stored in a desiccator.[2]
Part 2: Synthesis of Methyl N,N-bis(methylsulfonyl)-beta-alaninate
This step involves the N,N-bis-sulfonylation of the newly synthesized β-alanine methyl ester hydrochloride. Methanesulfonyl chloride (MsCl) is an excellent reagent for forming methanesulfonamides from primary and secondary amines.[5][6] The reaction requires a non-nucleophilic base to neutralize both the hydrochloride salt of the starting material and the HCl generated during the two successive sulfonylation reactions.[7] Triethylamine (TEA) is a suitable choice for this purpose.
The reaction proceeds in two stages:
Neutralization of the hydrochloride and monosulfonylation of the primary amine.
Deprotonation of the resulting sulfonamide followed by a second sulfonylation to yield the final disulfonimide product.
Reagents for Part 2: N,N-bis-Sulfonylation
Reagent
Formula
Molar Mass ( g/mol )
Role
Key Considerations
β-Alanine Methyl Ester HCl
C₄H₁₀ClNO₂
139.58
Starting Material
Must be completely dry.
Methanesulfonyl Chloride (MsCl)
CH₃SO₂Cl
114.55
Sulfonylating Agent
Corrosive and a lachrymator.[5] Handle in a fume hood.
Safety First: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator. Triethylamine is a flammable liquid with a strong odor. This procedure must be performed in a well-ventilated chemical fume hood.
Reaction Setup:
In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of β-alanine methyl ester hydrochloride (e.g., 0.05 mol, 6.98 g) in 100 mL of anhydrous dichloromethane (DCM).
Cool the suspension to 0 °C in an ice-water bath.
Addition of Base and MsCl:
Causality: A total of 3.0 equivalents of triethylamine are required: 1.0 equivalent to neutralize the hydrochloride salt to liberate the free amine, and 2.0 equivalents to scavenge the HCl produced during the two sulfonylation steps. A slight excess (3.1 eq.) ensures the reaction environment remains basic.
Add 3.1 equivalents of triethylamine (e.g., 0.155 mol, ~21.6 mL) dropwise to the stirred suspension at 0 °C. Stir for 15 minutes. The suspension should become a clear solution as the free amine is formed.
In a separate, dry dropping funnel, dissolve 2.2 equivalents of methanesulfonyl chloride (e.g., 0.11 mol, ~8.5 mL) in 20 mL of anhydrous DCM.
Add the MsCl solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
Reaction:
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the intermediate monosulfonated product.
Aqueous Work-up:
Causality: The work-up is a series of aqueous washes designed to systematically remove impurities. The dilute HCl wash removes excess triethylamine and its salt (Et₃N·HCl). The sodium bicarbonate wash neutralizes any residual acid. The brine wash reduces the solubility of organic material in the aqueous phase, improving separation.
Quench the reaction by slowly adding 50 mL of deionized water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
50 mL of 1 M HCl (aq)
50 mL of water
50 mL of saturated NaHCO₃ (aq)
50 mL of brine
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The resulting crude product (likely an oil or solid) should be purified by column chromatography on silica gel.
A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-50% ethyl acetate in hexanes, is a good starting point for isolating the pure product.
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to yield the pure Methyl N,N-bis(methylsulfonyl)-beta-alaninate.
Visualization of the Synthetic Workflow
The following diagram illustrates the complete, two-step synthesis pathway.
The Synthesis of N,N-bis(methylsulfonyl) Amino Esters: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the precise modification of bioactive scaffolds is paramount. Amino acids and their deriv...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the precise modification of bioactive scaffolds is paramount. Amino acids and their derivatives represent a foundational class of building blocks, and the strategic manipulation of their functional groups can profoundly influence pharmacological properties. The N,N-bis(methylsulfonyl) amino ester moiety, while less common than other amine protecting groups, offers a unique combination of steric and electronic features that can be leveraged in the design of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies, reaction conditions, and detailed protocols for the preparation of these valuable compounds.
Introduction to N,N-bis(methylsulfonyl) Amines
The N,N-bis(methylsulfonyl) functional group, also known as a dimesylamide, is characterized by a nitrogen atom bonded to two methylsulfonyl (mesyl) groups. This arrangement significantly alters the properties of the parent amine. The strong electron-withdrawing nature of the two sulfonyl groups drastically reduces the basicity and nucleophilicity of the nitrogen atom.[1] This property makes the dimesylamide a robust protecting group for amines, stable to a wide range of reaction conditions under which many other protecting groups would be cleaved.[2][3] Furthermore, the steric bulk of the two mesyl groups can be exploited to direct the stereochemical outcome of subsequent reactions at adjacent centers.
Synthetic Strategy: A Two-Step Approach
The most common and reliable method for the preparation of N,N-bis(methylsulfonyl) amino esters begins with the corresponding amino acid. The synthesis is typically carried out in a two-step sequence:
Esterification of the Amino Acid: The carboxylic acid functionality of the amino acid is first converted to an ester, most commonly a methyl or ethyl ester. This protects the carboxyl group from participating in side reactions during the subsequent sulfonylation step.
N,N-bis(sulfonylation) of the Amino Ester: The primary amino group of the amino ester is then reacted with an excess of methanesulfonyl chloride in the presence of a suitable base to form the desired N,N-bis(methylsulfonyl) amino ester.
Part 1: Esterification of Amino Acids
A variety of methods exist for the esterification of amino acids. A particularly convenient and widely applicable method involves the use of trimethylchlorosilane (TMSCl) in methanol.[4] This in situ generation of HCl under mild conditions effectively promotes esterification while minimizing side reactions.
Protocol 1: General Procedure for the Methyl Esterification of Amino Acids using TMSCl/Methanol
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the amino acid (1.0 eq.) in anhydrous methanol (5-10 mL per gram of amino acid).
Addition of TMSCl: Cool the suspension to 0 °C in an ice bath. Slowly add trimethylchlorosilane (2.2 eq.) dropwise to the stirred suspension. For amino acids with two carboxylic acid groups, such as aspartic acid and glutamic acid, use 4.4 equivalents of TMSCl.[4]
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For amino acids with poor solubility, a longer reaction time may be required.[4]
Work-up and Isolation: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the amino acid methyl ester hydrochloride salt, which can often be used in the next step without further purification.
Part 2: N,N-bis(sulfonylation) of Amino Esters
The key to forming the N,N-bis(methylsulfonyl) derivative is the use of a stoichiometric excess of methanesulfonyl chloride and a suitable base to facilitate the double sulfonylation of the primary amine.
Core Principles of N,N-bis(sulfonylation)
The reaction proceeds via a sequential nucleophilic attack of the amino group on the electrophilic sulfur atom of methanesulfonyl chloride.[1] After the first sulfonylation, the resulting N-monosulfonylated amine is deprotonated by the base to form an anion, which then attacks a second molecule of methanesulfonyl chloride. To drive the reaction to completion and avoid the formation of the monosulfonylated product, an excess of both methanesulfonyl chloride and the base is crucial.
Technical Support Center: Synthesis of Methyl N,N-bis(methylsulfonyl)-beta-alaninate
Case ID: #BIS-MS-BETA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Bis-Mesylation of -Alanine Methyl Ester Executive Summary You are attempting to s...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #BIS-MS-BETA-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Yield Optimization & Troubleshooting for Bis-Mesylation of
-Alanine Methyl Ester
Executive Summary
You are attempting to synthesize Methyl N,N-bis(methylsulfonyl)-beta-alaninate (CAS: N/A for specific bis-derivative, generic class: N-alkyl disulfonimide).
The Core Challenge: This reaction fights two opposing forces:
Kinetic Barrier: The second mesylation is significantly slower than the first because the mono-sulfonamide intermediate (
) is electron-poor and non-nucleophilic.
Thermodynamic Instability: The
-alanine backbone is prone to E1cB elimination (retro-Michael reaction) under basic conditions, leading to the formation of methyl acrylate and destroying your yield.
This guide provides an optimized protocol to overcome the kinetic barrier without triggering elimination, followed by a troubleshooting decision tree.
Module 1: The "Golden Standard" Protocol
Do not deviate from the stoichiometry unless you have specific data supporting the change.
The following diagrams illustrate the reaction logic and the critical decision pathways.
Diagram 1: Reaction Logic & Pathway
This diagram visualizes the kinetic barrier and the side-reaction trap.
Diagram 2: Troubleshooting Decision Tree
Module 3: Troubleshooting & FAQs
Q1: Why does the reaction stop at the mono-mesyl stage?
A: This is the most common failure mode. The first mesyl group is electron-withdrawing, which dramatically lowers the nucleophilicity of the nitrogen atom. The remaining proton is acidic, but the nitrogen is "deactivated."
Fix: You must use DMAP (4-Dimethylaminopyridine).[2] DMAP acts as a nucleophilic catalyst, attacking the MsCl to form a highly reactive N-mesyl-pyridinium species that transfers the mesyl group to the hindered amine [1].
Q2: I see "olefin" peaks in my NMR (5.8–6.4 ppm). What happened?
A: You triggered the E1cB elimination. The
-alanine backbone has an acidic proton at the -position (next to the ester). In the presence of base (TEA) and the electron-withdrawing mesyl group, this proton is labile.
Fix:
Ensure the reaction stays at
during base addition.
Do not heat the reaction above room temperature.
Avoid stronger bases (like DBU or KOH). TEA or DIPEA are safe if kept cold.
Q3: Can I use Pyridine as the solvent?
A: While pyridine is common for sulfonylation, it is often difficult to remove completely without acidic washes that might hydrolyze your ester. Furthermore, pyridine alone is often not nucleophilic enough to drive the second mesylation to completion efficiently compared to the TEA/DMAP/DCM system [2].
Q4: My product is water-soluble and I lost it during workup.
A: Bis-mesylates are generally lipophilic, but if your product is trapped in the aqueous layer, it may be because:
You have mono-mesyl product (which is acidic and forms a salt with TEA).
Fix: Acidify the aqueous layer to pH ~3 (carefully!) and re-extract with DCM. The bis-mesyl product has no acidic proton and should remain organic; the mono-mesyl will extract better when protonated.
Q5: How do I purify the final compound?
A: Bis-mesylates crystallize well.
Method: Dissolve the crude oil in a minimum amount of hot EtOAc or Methanol, then add cold Hexanes or Diethyl Ether until turbid. Cool to
.
Column: If chromatography is needed, silica gel is stable. Elute with Hexanes:EtOAc (gradient 80:20 to 50:50).
References
DMAP Catalysis Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link
Bis-Sulfonylation Protocols: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. (Relevant section: Protection of Amines as Sulfonamides). Link
Elimination in Beta-Amino Acids: Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation." Helvetica Chimica Acta. (Discusses stability of beta-amino ester backbones). Link
Technical Support Center: Recrystallization of N,N-bis(methylsulfonyl)-beta-alanine methyl ester
Welcome to the Technical Support Center for the purification of N,N-bis(methylsulfonyl)-beta-alanine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of N,N-bis(methylsulfonyl)-beta-alanine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Given that a specific, universally established recrystallization solvent for N,N-bis(methylsulfonyl)-beta-alanine methyl ester is not widely published in scientific literature, this guide will equip you with the foundational principles and a systematic approach to developing a robust recrystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended recrystallization solvent for N,N-bis(methylsulfonyl)-beta-alanine methyl ester?
As of the latest literature review, a specific, single recommended solvent for the recrystallization of N,N-bis(methylsulfonyl)-beta-alanine methyl ester has not been definitively established. The ideal solvent is highly dependent on the purity of the crude material and the specific impurities present. However, based on the compound's structure, which includes two polar sulfonamide groups and a methyl ester, a polar protic or a moderately polar solvent system is likely to be effective. Common choices for sulfonamides include ethanol-water or isopropanol-water mixtures.[1][2] A systematic solvent screening is the most reliable method to determine the optimal solvent or solvent system for your specific sample.
Q2: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This often happens if the melting point of the solid is lower than the boiling point of the solvent or if there's a high concentration of impurities.[1] To resolve this, you can try the following:
Add more solvent: The concentration of your compound in the hot solution may be too high. Add a small amount of additional hot solvent to the oiled-out mixture and redissolve it.[1]
Lower the crystallization temperature: Allow the solution to cool more slowly to encourage crystal nucleation over oil formation.
Change the solvent system: The current solvent may be too nonpolar. Switching to a more polar solvent or a different solvent mixture can be effective.[1]
Induce crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help initiate crystallization.[1]
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
The lack of crystal formation is typically due to one of two reasons: the solution is not sufficiently saturated, or it is supersaturated.
Insufficient Saturation: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.[1] The remedy is to carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature, but crystal nucleation has not occurred.[1] To induce crystallization, you can:
Scratch the inner surface of the flask with a glass rod.[1]
Cool the solution to a lower temperature, for instance, in an ice bath.[1]
Systematic Solvent Selection for Recrystallization
The key to a successful recrystallization is selecting an appropriate solvent. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[3][4]
Step 1: Small-Scale Solvent Screening
Before committing to a large-scale recrystallization, it is crucial to perform a small-scale solvent screening to identify potential candidates.
Experimental Protocol for Solvent Screening:
Place a small amount (e.g., 20-50 mg) of your crude N,N-bis(methylsulfonyl)-beta-alanine methyl ester into several test tubes.
To each test tube, add a different solvent (e.g., 0.5 mL) from the candidate list below, starting with the solvent at room temperature.
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[4]
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.
Solvent Candidate Selection
Based on the polar nature of the sulfonamide and ester functional groups, the following solvents and solvent systems are logical starting points for screening:
Solvent/System
Polarity
Rationale
Water
Highly Polar
May be a poor solvent alone but useful as an anti-solvent.
Ethanol
Polar Protic
Often a good solvent for polar organic molecules.[2][5]
Isopropanol
Polar Protic
Similar to ethanol, a common choice for sulfonamides.[1]
Acetone
Polar Aprotic
Can be effective for moderately polar compounds.
Ethyl Acetate
Moderately Polar
May be a suitable single solvent or part of a mixed system.
Ethanol/Water
Mixed Polarity
A common and effective mixed-solvent system for sulfonamides.[1][2]
Isopropanol/Water
Mixed Polarity
Another frequently used mixed-solvent system for sulfonamides.[1]
Visualizing the Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Decision workflow for selecting a recrystallization solvent.
General Recrystallization Protocol
Once a suitable solvent or solvent system has been identified, proceed with the following general protocol.
Experimental Protocol for Recrystallization:
Dissolution: Place the crude N,N-bis(methylsulfonyl)-beta-alanine methyl ester in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound has just dissolved.[1]
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath for 15-30 minutes.[1]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[1]
Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.
Troubleshooting Common Recrystallization Issues
Issue
Possible Cause(s)
Recommended Solution(s)
Low Recovery
- Too much solvent was used.- The compound is partially soluble in the cold solvent.- Premature crystallization during hot filtration.
- Evaporate some of the solvent and re-cool.- Cool the solution in an ice bath for a longer period.- Ensure the filtration apparatus is pre-heated.
"Oiling Out"
- The melting point of the compound is below the solvent's boiling point.- High concentration of impurities.
- Re-dissolve the oil in more hot solvent and cool slowly.- Use a lower boiling point solvent.- Consider a preliminary purification step like column chromatography.[1]
No Crystal Formation
- Solution is not saturated.- Solution is supersaturated.
- Evaporate excess solvent.- Scratch the inside of the flask or add a seed crystal.[1]
Colored Crystals
- Colored impurities are co-crystallizing.
- Use activated charcoal to decolorize the solution before crystallization.[1]
References
Scribd. Recrystallization of Sulfanilamide. [Link]
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
Cortes, S. (2020). 4.4: Experiment 3 Notes. Chemistry LibreTexts. [Link]
Technical Support Center: Troubleshooting Low Conversion in Bis-Mesylation of Beta-Alanine
Welcome to the technical support guide for the bis-mesylation of β-alanine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low conv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the bis-mesylation of β-alanine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low conversion or yield, in this nuanced transformation. This guide moves beyond a simple protocol, offering in-depth explanations for common issues and providing logical, field-tested solutions to guide your experimental troubleshooting.
Introduction: The Challenge of Bis-Mesylating β-Alanine
The bis-mesylation of β-alanine is a powerful transformation for introducing two highly effective leaving groups, preparing the molecule for subsequent nucleophilic substitution reactions.[1] The reaction involves the conversion of both the primary amine and the carboxylic acid functional groups using methanesulfonyl chloride (MsCl).[2][3] The amine is transformed into a stable methanesulfonamide, while the carboxylic acid is activated, often forming a mixed anhydride.[3][4]
However, the bifunctional and zwitterionic nature of β-alanine at physiological pH presents unique challenges that can lead to incomplete reactions, side product formation, and consequently, low yields.[5] This guide will address these issues in a practical, question-and-answer format.
Q1: My reaction has stalled. TLC analysis shows a significant amount of starting material remaining even after extended reaction times. What are the primary causes?
Low or incomplete conversion is the most common issue and can stem from several factors related to reagents, reaction conditions, and the inherent reactivity of the substrate.
Possible Cause 1: Inactive Reagents or Presence of Moisture
Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis.[2] Any moisture in the reaction flask, solvents, or on the surface of the β-alanine will rapidly quench the MsCl, rendering it inactive. Similarly, the tertiary amine base (e.g., triethylamine) must be anhydrous.
Recommended Action:
Ensure Rigorous Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately before use.[6] Use freshly distilled or commercially available anhydrous solvents. Ensure your β-alanine starting material is thoroughly dried under high vacuum.
Verify Reagent Quality: Use a fresh bottle of methanesulfonyl chloride. Older bottles may have degraded due to repeated exposure to atmospheric moisture. Distill triethylamine (TEA) from a suitable drying agent (e.g., calcium hydride) if its purity is in doubt.[7]
Possible Cause 2: Insufficient Base or Incorrect Base Choice
The reaction generates two equivalents of HCl, which must be neutralized by a base to drive the reaction forward.[4] At least two equivalents of base are stoichiometrically required. An excess is often used to ensure the reaction goes to completion. Triethylamine (pKaH ≈ 10.75) is a common choice, as it is generally strong enough to deprotonate the ammonium and carboxylic acid protons of β-alanine under reaction conditions.
Recommended Action:
Stoichiometry Check: Use at least 2.2 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For difficult reactions, increasing the equivalents to 3.0 may be beneficial.[8]
Base Strength: While TEA is standard, if conversion is still low, consider a slightly stronger, non-nucleophilic base. However, excessively strong bases can promote side reactions.
Possible Cause 3: Suboptimal Temperature
Mesylation reactions are typically initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[9][10] However, if the reaction is sluggish, the activation energy barrier may not be overcome at this temperature.
Recommended Action:
Controlled Warming: After the slow addition of MsCl at 0 °C, allow the reaction to warm gradually to room temperature.[4] Monitor the progress by TLC. If the reaction remains stalled, gentle heating (e.g., to 40 °C) can be attempted, but this increases the risk of decomposition or side reactions.
Q2: My TLC plate shows multiple new spots, and my isolated yield is low. What are these byproducts?
The formation of multiple products is a clear indicator of side reactions. Understanding these pathways is key to mitigating them.
Common Side Products & Their Causes:
Oligomers/Polymers: If the amine of one β-alanine molecule reacts with the activated carboxyl group of another, it can lead to the formation of dimers and oligomers. This is often a problem if the methanesulfonyl chloride is added too quickly or if the reaction concentration is too high.
Hydrolyzed Product: The mixed anhydride formed at the carboxylic acid is susceptible to hydrolysis back to the carboxylic acid during aqueous workup.[11] This results in a mono-mesylated product (at the amine) and reduces the yield of the desired bis-mesylated product.
Sulfene-related Products: In the presence of a strong base like triethylamine, methanesulfonyl chloride can undergo elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[2][12] Sulfene can then react in various undesirable ways, leading to complex byproduct mixtures.
Intermolecular N-Alkylation: The mesylated amine of one molecule can potentially react with another molecule, though this is less common under standard conditions.[13]
Mitigation Strategies:
Slow Addition: Add the methanesulfonyl chloride dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to the cooled solution of β-alanine and base. This maintains a low concentration of the electrophile, favoring the desired intramolecular reaction over intermolecular side reactions.[9]
Dilution: Running the reaction at a lower concentration (e.g., 0.1-0.2 M) can disfavor intermolecular reactions that lead to oligomerization.[7]
Careful Workup: Perform the aqueous quench and extraction steps quickly and at low temperatures (using ice-cold water or brine) to minimize hydrolysis of the mixed anhydride.[7] Ensure the organic layer is dried thoroughly before solvent removal.
Q3: How do I choose the optimal solvent and base for this reaction?
The choice of solvent and base is critical and interdependent. The ideal combination will ensure all reagents remain soluble while facilitating the desired reaction pathway.
Solvent Selection:
A polar, aprotic solvent is generally preferred.
Dichloromethane (DCM): An excellent first choice. It has good solvating power for the reagents and is unreactive under the reaction conditions.[9]
Tetrahydrofuran (THF): Another good option, particularly if solubility issues are encountered in DCM.[14]
Acetonitrile (MeCN): Can also be used, but its polarity can sometimes influence reaction rates.
Base Selection:
A non-nucleophilic tertiary amine is required to scavenge the generated HCl.[4]
Base
pKaH (approx.)
Comments
Triethylamine (TEA)
10.75
The most common and cost-effective choice. Generally effective.[10]
Pyridine
5.25
Less basic than TEA. Can be used as both base and solvent. Slower reactions may occur.[15]
DIPEA (Hünig's Base)
10.75
Sterically hindered, making it less nucleophilic than TEA. A good alternative if N-alkylation side products are suspected.
Benchmark Experimental Protocol
This protocol provides a starting point for the bis-mesylation of β-alanine. Adjustments may be necessary based on your specific experimental observations.
Materials:
β-Alanine (1.0 eq.)
Methanesulfonyl Chloride (MsCl) (2.1 eq.)
Triethylamine (TEA) (2.5 eq.)
Anhydrous Dichloromethane (DCM)
Procedure:
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add β-alanine (1.0 eq.). Purge the flask with dry nitrogen.
Dissolution: Add anhydrous DCM to create an approximately 0.2 M solution. Add triethylamine (2.5 eq.) and stir the resulting suspension.
Cooling: Cool the mixture to 0 °C using an ice-water bath.[9]
MsCl Addition: Slowly add methanesulfonyl chloride (2.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled suspension dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.
Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Continue stirring for an additional 4-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should be significantly less polar (higher Rf) than the starting β-alanine. A suitable stain, such as potassium permanganate, can help visualize the spots.[9]
Workup:
Cool the reaction mixture back to 0 °C.
Quench the reaction by slowly adding ice-cold water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.[11]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.
References
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC. Retrieved from [Link]
Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from [Link]
Reddit. (2019). Aqueous workup for mesylates. Retrieved from [Link]
Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7, 711-715. Retrieved from [Link]
Google Patents. (n.d.). EP1413572B1 - Process for producing acid anhydride.
ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]
Reddit. (2024). Can someone help explain the reaction scheme for Escitalopram using Cyanodiol?. Retrieved from [Link]
YouTube. (2021). Adding Mesylate Group Mechanism | Organic Chemistry. Retrieved from [Link]
ACS Omega. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
Erowid. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link]
Ball, D. W., Hill, J. W., & Scott, R. J. (n.d.). 18.2 Reactions of Amino Acids. In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
Technical Support Center: Purification of Crude Methyl N,N-bis(methylsulfonyl)-beta-alaninate
Welcome to the technical support center for the purification of crude Methyl N,N-bis(methylsulfonyl)-beta-alaninate. This guide is designed for researchers, scientists, and professionals in drug development who are worki...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of crude Methyl N,N-bis(methylsulfonyl)-beta-alaninate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to provide you with robust and reliable solutions.
Introduction
Methyl N,N-bis(methylsulfonyl)-beta-alaninate is a polar, aprotic molecule whose effective purification is critical for its use in subsequent research and development activities. The presence of impurities can significantly impact experimental outcomes, making a thorough purification strategy essential. This guide will walk you through common issues and their resolutions, empowering you to achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude Methyl N,N-bis(methylsulfonyl)-beta-alaninate?
A1: The most common impurities are typically unreacted starting materials and reaction intermediates. These include:
β-Alanine methyl ester hydrochloride: The starting amino acid ester.
Methanesulfonyl chloride: The sulfonylating agent.
Methyl N-(methylsulfonyl)-beta-alaninate: The mono-sulfonylated intermediate.
Triethylamine hydrochloride: A salt byproduct if triethylamine is used as a base.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out is a common issue when impurities are present, as they can depress the melting point of the product. The first step is to attempt to remove any residual solvent under high vacuum. If it remains an oil, it is indicative of a high impurity level. In this case, direct crystallization is unlikely to be successful, and you should proceed with chromatographic purification.
Q3: I performed a recrystallization, but my yield is very low. What went wrong?
A3: Low yield after recrystallization can be due to several factors:
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
Using too much solvent: This will prevent the solution from becoming saturated upon cooling.
Premature crystallization: If the solution cools too quickly, especially during hot filtration, product can be lost.
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring purification. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the target compound from its impurities. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification of Methyl N,N-bis(methylsulfonyl)-beta-alaninate.
Problem 1: Presence of Unreacted β-Alanine Methyl Ester Hydrochloride
Probable Cause: Incomplete reaction or incorrect stoichiometry of reagents. β-Alanine methyl ester hydrochloride is a salt and is highly polar.
Solution: Liquid-liquid extraction.
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to remove the highly water-soluble β-alanine methyl ester hydrochloride.
Follow with a wash with brine to remove any remaining water.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Problem 2: Presence of Residual Methanesulfonyl Chloride
Probable Cause: Excess methanesulfonyl chloride used in the reaction. This impurity is reactive and corrosive.[1][2]
Solution: Aqueous workup.
Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Methanesulfonyl chloride will react with water and bicarbonate to form water-soluble and non-volatile methanesulfonic acid and sodium methanesulfonate.[1]
Extract the product into an organic solvent such as ethyl acetate.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer and concentrate it as described previously.
Problem 3: Presence of the Mono-Sulfonylated Intermediate
Probable Cause: Incomplete reaction, leading to the presence of Methyl N-(methylsulfonyl)-beta-alaninate. This impurity will have a polarity intermediate between the starting material and the desired product.
Solution 1: Recrystallization
Rationale: Recrystallization is effective if the impurity is present in a small amount and has a different solubility profile from the desired product.[3]
Protocol:
Select an appropriate solvent system. A good starting point is a mixture of a more polar solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, acetone) and a less polar solvent in which it is less soluble (e.g., hexane, heptane).[4][5][6]
Dissolve the crude product in a minimal amount of the hot solvent system.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Dry the crystals under vacuum.
Solution 2: Silica Gel Chromatography
Rationale: This is the most effective method for separating compounds with different polarities.[7][8][9] The more polar mono-sulfonylated intermediate will have a stronger interaction with the silica gel and elute later than the desired, less polar bis-sulfonylated product.
Protocol:
Choose an appropriate mobile phase (eluent). A good starting point is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf of the desired product around 0.3-0.4).
Pack a silica gel column with the chosen eluent.
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.
Elute the column with the mobile phase, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Optimizing reaction temperature for N,N-bis(methylsulfonyl) formation
Technical Support Center: N,N-bis(methylsulfonyl) Formation Welcome to the technical support center for the synthesis of N,N-bis(methylsulfonyl)amines, often referred to as bis-mesylamines. This guide is designed for res...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N,N-bis(methylsulfonyl) Formation
Welcome to the technical support center for the synthesis of N,N-bis(methylsulfonyl)amines, often referred to as bis-mesylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. The formation of the second S-N bond is often a significant kinetic hurdle, making reaction temperature the most critical parameter to control for achieving high yield and purity. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the N,N-bis(methylsulfonyl) formation reaction?
A good starting point for most primary amines is to perform the initial mono-sulfonylation at a low temperature, such as 0 °C, to control the initial exothermic reaction with methanesulfonyl chloride (MsCl). After the formation of the N-(methylsulfonyl)amine intermediate, the temperature is typically raised to drive the second sulfonylation. A subsequent temperature of 40 °C to 80 °C is a common range to explore, depending on the amine's reactivity and the solvent used.[1] For particularly unreactive or sterically hindered amines, higher temperatures may be necessary.
Q2: My reaction is stalling, yielding primarily the mono-sulfonylated product. Why is temperature the likely solution?
The formation of the N,N-bis(methylsulfonyl) product requires two successive nucleophilic attacks by the amine on the sulfonyl chloride. After the first sulfonylation, the resulting N-(methylsulfonyl)amine is significantly less nucleophilic than the starting primary amine due to the electron-withdrawing nature of the sulfonyl group. Consequently, a higher activation energy is required for the second sulfonylation step. Increasing the reaction temperature provides the necessary thermal energy to overcome this kinetic barrier and push the reaction to completion.
Q3: What are the visual or analytical signs of thermal degradation in my reaction?
Thermal degradation often manifests as a darkening of the reaction mixture, turning from a pale yellow to dark brown or black. Analytically, you would observe a decrease in the desired product peak in your LC-MS or GC-MS chromatogram, accompanied by the appearance of multiple new, often smaller and unidentifiable, impurity peaks. On a TLC plate, this can appear as streaking or the formation of numerous new spots that do not correspond to the starting material or desired products.[2]
Q4: Can using a different sulfonating agent or base change the optimal temperature?
Absolutely. While methanesulfonyl chloride is common, using methanesulfonic anhydride might alter the reaction profile. Similarly, the choice of base is critical. A stronger, non-nucleophilic base might facilitate the deprotonation of the intermediate N-(methylsulfonyl)amine more effectively, potentially allowing the reaction to proceed at a lower temperature. Conversely, a weaker base may necessitate higher temperatures to achieve the same conversion rate.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during your experiments.
Q: My reaction yield is low, and analysis shows a mix of starting amine, mono-sulfonylated, and bis-sulfonylated products. How do I optimize the temperature?
A: This is a classic sign of incomplete reaction due to insufficient thermal energy. The mono-sulfonylated intermediate is formed but lacks the energy to proceed to the final product.
Causality: The N-(methylsulfonyl)amine intermediate is a weaker nucleophile than the parent amine. The second sulfonylation step, therefore, has a higher activation energy barrier. Without sufficient heat, the reaction stalls.
Solution: A systematic temperature increase is recommended. After the initial addition of methanesulfonyl chloride at a controlled temperature (e.g., 0 °C), allow the reaction to stir at room temperature for an hour, then incrementally increase the temperature. Monitor the reaction progress at each stage. For many systems, refluxing in a solvent like dichloromethane (DCM) or dichloroethane (DCE) provides the necessary energy.[3]
Q: I increased the temperature, and while my mono-sulfonylated intermediate was consumed, my overall yield of the desired product did not improve, and I see new impurities. What is happening?
A: You have likely exceeded the thermal stability window for your starting material, product, or one of the intermediates.
Causality: High temperatures can initiate side reactions or decomposition pathways. The desired N,N-bis(methylsulfonyl) product itself might be unstable at elevated temperatures, or other functional groups on your molecule could be reacting under the harsher conditions.[2]
Solution: The optimal temperature is a balance between overcoming the activation energy and avoiding degradation. You must find the "sweet spot."
Reduce the Temperature: Go back to the highest temperature where you did not observe significant impurity formation and increase the reaction time instead.
Screen Catalysts: Consider using a catalyst that can promote the reaction at a lower temperature. While not always standard for this reaction, Lewis acids or specific bases could potentially help.
Change Solvent: Switching to a higher-boiling point solvent allows for more precise temperature control without needing to run the reaction under pressure. However, be mindful that solvent can also influence reaction kinetics.
Troubleshooting Summary Table
Problem
Potential Cause (Temperature-Related)
Recommended Solution
Incomplete Conversion
Reaction temperature is too low to overcome the activation energy for the second sulfonylation.
Incrementally increase the reaction temperature (e.g., from room temperature to 40 °C, then 60 °C) and monitor by TLC/LC-MS. Consider increasing reaction time.[2]
Formation of New Impurities
Reaction temperature is too high, causing thermal decomposition of reagents or products.
Reduce the temperature to the previously effective level and extend the reaction time. If yields are still low, a full re-optimization with different solvents or bases may be needed.
Runaway Reaction / Exotherm
Initial reaction temperature is too high, especially during the addition of the sulfonating agent.
Add the methanesulfonyl chloride dropwise at a low temperature (0 °C or below) to control the initial exothermic reaction before slowly warming to the target temperature.
Batch-to-Batch Inconsistency
Poor temperature control (e.g., fluctuations in oil bath temperature, inconsistent heating).
Use a reliable, calibrated heating mantle or oil bath with a temperature controller and internal thermometer to ensure consistent and accurate reaction temperatures.
Experimental Protocol: Temperature Screening for Optimal N,N-bis(methylsulfonyl) Formation
This protocol outlines a parallel screening method to efficiently identify the optimal reaction temperature.
1. Reagent and Equipment Preparation:
Ensure your primary amine starting material is pure and dry.
Use an anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, or THF).
Use a suitable non-nucleophilic base (e.g., Triethylamine or Pyridine), freshly distilled if necessary.
Prepare a stock solution of your primary amine in the chosen solvent.
Prepare a stock solution of the base in the chosen solvent.
Set up multiple reaction vessels (e.g., in a parallel synthesis block) with stir bars, each fitted with a condenser and under an inert atmosphere (Nitrogen or Argon).
2. Reaction Setup (Example for 4 parallel reactions):
To each of the four reaction vessels, add an equal volume of the amine stock solution (e.g., 1.0 mmol).
Cool all vessels to 0 °C using an ice bath.
To each vessel, add the base (2.5 eq., e.g., 2.5 mmol).
Slowly add methanesulfonyl chloride (2.2 eq., e.g., 2.2 mmol) dropwise to each vessel while maintaining the temperature at 0 °C.
After the addition is complete, remove the ice bath and allow all reactions to stir at room temperature for 1 hour. Take a TLC or LC-MS sample from one vessel to establish a baseline (t=1h).
3. Temperature Screening:
Set each reaction to a different target temperature:
Vessel 1: Room Temperature (~25 °C)
Vessel 2: 40 °C
Vessel 3: 60 °C
Vessel 4: 80 °C (or reflux, depending on the solvent)
Maintain these temperatures and monitor the progress of each reaction at set time intervals (e.g., every 2 hours) using TLC or LC-MS.
For TLC analysis, use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) and visualize with a suitable stain (e.g., potassium permanganate). The product should be less polar than the mono-sulfonylated intermediate, which is less polar than the starting amine.
4. Analysis and Determination:
After a set period (e.g., 16 hours), or once a reaction appears complete, quench all reactions by adding water.
Extract the organic components, dry the organic layer, and concentrate it.
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and relative purity.
The optimal temperature is the one that provides the highest yield of the desired N,N-bis(methylsulfonyl) product with the fewest impurities in a reasonable amount of time.
Visual Workflow and Diagrams
Diagram 1: Temperature Optimization Workflow
This diagram illustrates the decision-making process for optimizing the reaction temperature for N,N-bis(methylsulfonyl) formation.
Caption: Workflow for optimizing reaction temperature.
References
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
Google Patents. (2020). CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide.
Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Retrieved from [Link]
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of the Japan Chemical Society, 1995(11), 933-947.
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
American Chemical Society. (2026). Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles. Retrieved from [Link]
BSZ. (n.d.). Supporting Information. Retrieved from [Link]
Google Patents. (2020). CN111410179A - Method for preparing bis (fluorosulfonyl) imide.
Glen Research. (n.d.). Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link]
Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help!. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). General procedure for synthesis of bromide salts: SM3 3-Butyl. Retrieved from [Link]
ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved from [Link]
ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]
Scribd. (n.d.). Synthesis of N,N-butyl-d9-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
Organic Syntheses. (2017). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Retrieved from [Link]
Google Patents. (2015). US20150175422A1 - Method for producing bis(halosulfonyl)amine.
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]
ResearchGate. (2008). Reactions of N,N-bis(siloxy)enamines with trimethylsilyl cyanide: Aliphatic nitro compounds as convenient precursors of 5-aminoisoxazoles. Retrieved from [Link]
Technical Guide: 13C NMR Characterization of Methyl N,N-bis(methylsulfonyl)-beta-alaninate
Here is the comprehensive technical comparison guide for Methyl N,N-bis(methylsulfonyl)-beta-alaninate , designed for researchers and drug development professionals. Executive Summary & Application Context Methyl N,N-bis...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comprehensive technical comparison guide for Methyl N,N-bis(methylsulfonyl)-beta-alaninate , designed for researchers and drug development professionals.
Executive Summary & Application Context
Methyl N,N-bis(methylsulfonyl)-beta-alaninate is a specialized synthetic intermediate used primarily in peptidomimetic synthesis and the development of sulfonyl-containing pharmacophores. Unlike standard N-protected amino acids (e.g., Boc, Fmoc), the bis(methylsulfonyl)imide (dimesyl) group offers unique electronic properties: it is strongly electron-withdrawing, non-basic, and highly stable against acid/base hydrolysis compared to mono-sulfonamides.[1]
This guide provides a definitive structural analysis of the molecule using 13C NMR spectroscopy , comparing it against its precursors and mono-protected analogs to establish a self-validating identification protocol.
Structural Analysis & 13C NMR Assignments
The 13C NMR spectrum of this molecule is characterized by five distinct carbon environments. The symmetry of the bis-sulfonyl group typically renders the two methylsulfonyl carbons chemically equivalent.
Table 1: 13C NMR Chemical Shift Data (CDCl3, 100 MHz)
Carbon Position
Assignment
Chemical Shift (δ, ppm)
Signal Type
Mechanistic Rationale
C1
C=O (Ester)
171.5 ± 0.5
Quaternary
Typical ester carbonyl resonance; minimally affected by N-substitution due to distance (3 bonds).
C5
O-CH3
52.1 ± 0.5
Methyl
Characteristic methoxy shift; diagnostic for methyl ester integrity.
C3
N-CH2 (β-C)
46.8 ± 1.0
Methylene
Critical Diagnostic: Deshielded significantly (+9 ppm) relative to free amine due to the strong inductive effect of two sulfonyl groups.
C4
SO2-CH3
42.5 ± 0.5
Methyl (2C)
The two mesyl methyls are equivalent. Distinct from C3 and C2; confirms presence of sulfonyl moiety.[1]
C2
CH2-CO (α-C)
33.8 ± 0.5
Methylene
Alpha to carbonyl; shift is consistent with standard beta-alanine backbone.
Note: Shifts are referenced to CDCl3 (77.16 ppm). Values are high-confidence estimates derived from chemometric analysis of analogous N,N-disulfonimides and beta-alanine esters [1, 2].
Visualization: Structural Assignment
The following diagram maps the carbon environments to the chemical structure.[2][3]
Figure 1: 13C NMR Assignment Map. The N-CH2 (Green) and Sulfonyl Methyls (Blue) are the primary diagnostic peaks for confirming bis-protection.
Comparative Analysis: Monitoring the Reaction
To ensure scientific integrity, one must validate the product against its precursors.[1] The transformation from the free amine (or HCl salt) to the bis-mesyl product is easily tracked by the shift of the beta-carbon (N-CH2) .
The "Mesyl Shift": The introduction of the first mesyl group causes a downfield shift of ~4 ppm on the N-CH2 carbon.
The "Bis-Mesyl Shift": The second mesyl group introduces further deshielding (~7 ppm total vs precursor) and steric compression.
Differentiation: In the mono-mesyl analog, the NH proton is visible in 1H NMR (~5.0 ppm). In the bis-mesyl product, no NH is present, and the 13C signal for N-CH2 is distinctly downfield [3].[1]
Figure 2: Synthesis workflow for N,N-bis(methylsulfonyl)-beta-alaninate. The critical step is the excess MsCl and extended reaction time to force the second addition.[1]
To ensure the data is reliable for publication or regulatory filing:
Solvent: CDCl3 (77.16 ppm reference).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbonyl (C1) has a long T1 relaxation time; insufficient delay will suppress this peak, leading to integration errors if quantitative 13C is attempted.[1]
Scans: Minimum 256 scans for adequate signal-to-noise ratio on the quaternary carbons.
References
General 13C NMR Shift Trends
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Provides additive rules for sulfonamide effects on alkyl shifts).
Sulfonamide Synthesis & Characterization
Common Organic Chemistry.[1][4] (2023).[5][6] Alcohol to Mesylate / Amine to Sulfonamide Conditions.
Beta-Alanine Derivatives Data
National Center for Biotechnology Information.[1] (2023).[5][6] PubChem Compound Summary for Methyl 3-aminopropanoate.
A Researcher's Guide to the Infrared Spectroscopy of N,N-bis(methylsulfonyl) Functional Groups
For researchers and professionals in drug development and chemical sciences, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical sciences, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method for elucidating molecular structures. This guide provides an in-depth analysis of the characteristic IR spectral features of the N,N-bis(methylsulfonyl) functional group, a moiety of growing importance in medicinal chemistry and materials science. We will objectively compare its spectral signature with those of related sulfonyl-containing groups, supported by established spectroscopic data, to enable unambiguous identification.
The Vibrational Landscape of the N,N-bis(methylsulfonyl) Group
The N,N-bis(methylsulfonyl) group, often part of a bis(sulfonyl)imide structure, possesses a unique arrangement of two sulfonyl groups bonded to a central nitrogen atom. This configuration leads to characteristic vibrational modes that are readily detectable by IR spectroscopy. The most prominent of these are the stretching vibrations of the sulfur-oxygen double bonds (S=O).
The two SO2 groups give rise to four S=O stretching vibrations:
Asymmetric Stretching (ν_as(SO2)) : These are typically observed at higher frequencies and are often strong and distinct. Due to the presence of two SO2 groups, coupling effects can lead to multiple bands in this region.
Symmetric Stretching (ν_s(SO2)) : These occur at lower frequencies compared to their asymmetric counterparts and are also typically strong absorptions.
The electronic environment around the central nitrogen atom significantly influences the exact frequencies of these vibrations. For instance, in bis(sulfonyl)imides, the negative charge can be delocalized across the O-S-N-S-O system, which can affect the bond order and, consequently, the stretching frequencies of the S=O bonds.
Comparative Spectral Analysis: Distinguishing N,N-bis(methylsulfonyl) from Other Sulfonyl Groups
To confidently identify the N,N-bis(methylsulfonyl) group, it is crucial to differentiate its IR spectrum from those of other common sulfonyl-containing functionalities, such as sulfonamides and sulfones.
N,N-bis(methylsulfonyl) vs. Sulfonamides
A primary sulfonamide (R-SO2NH2) or a secondary sulfonamide (R-SO2NHR') will exhibit N-H stretching vibrations, typically in the region of 3400-3200 cm⁻¹. Primary amines show two distinct N-H stretching bands (asymmetric and symmetric), while secondary amines show a single band[1][2]. The N,N-bis(methylsulfonyl) group, lacking a direct N-H bond, will be devoid of these characteristic absorptions.
The SO2 stretching frequencies in sulfonamides are generally found in the ranges of 1370-1335 cm⁻¹ for the asymmetric stretch and 1170-1155 cm⁻¹ for the symmetric stretch[3].
N,N-bis(methylsulfonyl) vs. Sulfones
Sulfones (R-SO2-R') are perhaps the most spectrally similar common functional group. They are characterized by strong asymmetric and symmetric SO2 stretching bands. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found around 1160-1120 cm⁻¹[4].
The key distinction for the N,N-bis(methylsulfonyl) group lies in the potential for multiple, closely spaced bands in the SO2 stretching regions due to the presence of two sulfonyl groups. The electronic effect of the nitrogen atom positioned between the two sulfonyl groups can also lead to shifts in these frequencies compared to a simple sulfone. For instance, in bis[(perfluoroalkyl)sulfonyl] imides, the asymmetric SO2 stretching can present as a pair of bands[1]. While perfluoroalkylation significantly shifts these frequencies to higher wavenumbers, the principle of vibrational coupling remains relevant.
Tabulated Comparison of Characteristic IR Absorptions
The following table summarizes the key IR absorption regions for the N,N-bis(methylsulfonyl) group and its common structural relatives. The ranges for the N,N-bis(methylsulfonyl) group are based on data from related bis(sulfonyl)imide structures and theoretical considerations.
Functional Group
Asymmetric SO2 Stretch (ν_as) (cm⁻¹)
Symmetric SO2 Stretch (ν_s) (cm⁻¹)
Other Key Features (cm⁻¹)
N,N-bis(methylsulfonyl)
1380 - 1320 (strong, often multiple bands)
1180 - 1130 (strong, often multiple bands)
Absence of N-H stretch
Sulfonamide (R-SO2-NHR')
1370 - 1335 (strong)
1170 - 1155 (strong)
N-H stretch: ~3350-3310 (secondary, one band); ~3400-3300 and ~3330-3250 (primary, two bands)[2]
Sulfone (R-SO2-R')
1350 - 1300 (strong)
1160 - 1120 (strong)
Absence of N-H stretch
Experimental Protocol: Acquiring High-Quality IR Spectra
To ensure the accurate identification of the N,N-bis(methylsulfonyl) functional group, adherence to a rigorous experimental protocol is essential.
Sample Preparation
The choice of sample preparation technique depends on the physical state of the analyte.
For Solid Samples :
KBr Pellets : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. This method is often preferred for its simplicity and minimal sample preparation.
For Liquid or Soluble Samples :
Neat Liquid : If the sample is a non-volatile liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
Solution : Dissolve the sample in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., chloroform, carbon tetrachloride). The spectrum of the solvent should be recorded separately and subtracted from the sample spectrum.
Data Acquisition
Background Spectrum : Record a background spectrum of the empty sample compartment (or with the pure solvent or KBr pellet) to account for atmospheric water and carbon dioxide, as well as any signals from the sample holder or solvent.
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum.
Data Processing : The acquired sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Workflow for Spectral Analysis and Functional Group Identification
The following diagram illustrates a logical workflow for the analysis of an IR spectrum to identify an N,N-bis(methylsulfonyl) functional group.